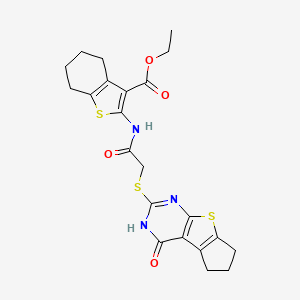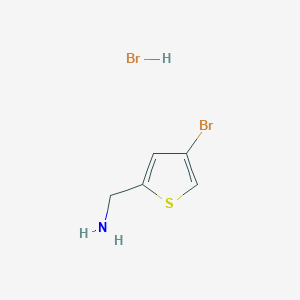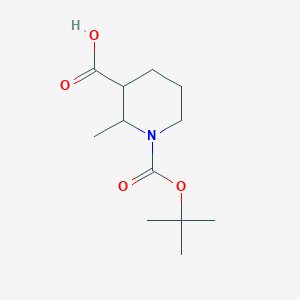
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a compound of interest in chemical synthesis, particularly for its role in tert-butoxycarbonylation reactions. The tert-butoxycarbonyl (Boc) group is a protective group used extensively in peptide synthesis. It protects the amine functionality during the synthesis process, allowing for selective reactions to occur elsewhere in the molecule. This compound, through its Boc group, enables chemoselective protection of amines under mild conditions, which is a crucial aspect in the synthesis of peptides and other nitrogen-containing organic compounds.
- Yukako Saito, H. Ouchi, and H. Takahata (2006) described the use of a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates, highlighting the efficiency and selectivity of such reactions under mild conditions (Saito et al., 2006).
- F. Xue and R. Silverman (2010) reported on an alkoxide anion-triggered Boc group migration, demonstrating an unusual mechanism through a base-generated alkoxide, which underscores the versatility of Boc-protected intermediates in synthesis (Xue & Silverman, 2010).
Peptide and Amino Acid Derivative Synthesis
The Boc group is pivotal in the synthesis of peptide and amino acid derivatives. It provides a means to protect the amine group of amino acids, allowing for the controlled formation of peptide bonds without unwanted side reactions. This is particularly useful in solid-phase peptide synthesis, where the Boc group can be removed under acidic conditions without disturbing other protective groups.
- Bettina Bakonyi et al. (2013) developed a synthesis for stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the role of Boc protection in the synthesis of complex amino acid derivatives (Bakonyi et al., 2013).
- Wang Gan et al. (2013) described a scalable synthesis of a Boc-protected azabicyclohexane derivative, emphasizing the importance of Boc protection in developing synthetic routes for novel amino acid derivatives (Gan et al., 2013).
Advanced Materials and Catalysis
The Boc group's role extends beyond simple protection; it is also involved in the synthesis of advanced materials and as an intermediate in catalytic processes. The ability to introduce and remove the Boc group selectively enables the preparation of complex molecules with precise control over functionality, which is essential for developing novel materials and catalysts.
For instance, A. Heydari et al. (2007) utilized H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, showcasing an environmentally friendly and efficient method for introducing Boc protection in a variety of substrates (Heydari et al., 2007).
Mecanismo De Acción
Safety and Hazards
The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Direcciones Futuras
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests potential future directions in the field of peptide synthesis.
Propiedades
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)
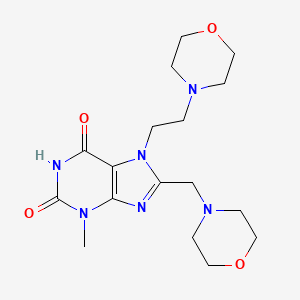

![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)
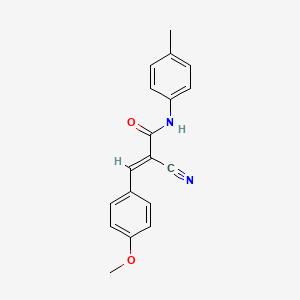
![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)
![3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B2583691.png)
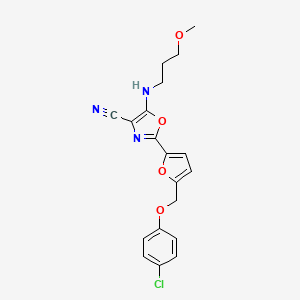
acetate](/img/structure/B2583697.png)
